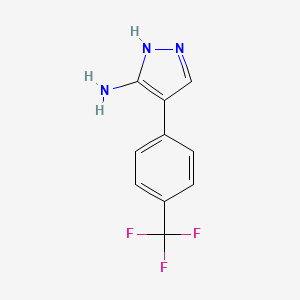

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-16-9(8)14/h1-5H,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHMZPKSCCBXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218219 | |

| Record name | Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6804-53-1 | |

| Record name | Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the bedrock for the design and development of novel therapeutic agents. Among these, the pyrazole nucleus has emerged as a "privileged scaffold" due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific, highly functionalized pyrazole derivative: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine . This molecule is of significant interest to researchers and drug development professionals due to the unique confluence of its structural features. The presence of the 5-amino group offers a key site for further chemical modification, while the 4-(trifluoromethyl)phenyl substituent is known to significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its drug-like characteristics.[4][5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a plausible synthetic route for its preparation, and an exploration of its potential applications in drug discovery. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this promising chemical entity in their research and development endeavors.

Molecular Structure

The chemical structure of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is characterized by a central pyrazole ring, substituted at the 4-position with a 4-(trifluoromethyl)phenyl group and at the 5-position with an amino group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-TRIFLUOROACETYL-3-METHYL-1-PHENYL-5-PYRAZOLONE(1691-93-6) 1H NMR [m.chemicalbook.com]

- 3. 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | C10H8F3N3 | CID 4737235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE CAS#: 4027-54-7 [m.chemicalbook.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. rsc.org [rsc.org]

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine structure and synthesis

This is an in-depth technical guide on the structure, synthesis, and characterization of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine .

Executive Summary

The compound 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, specifically within the class of 4-aryl-5-aminopyrazoles . Unlike their 3-aryl isomers, 4-arylpyrazoles possess a unique topology that mimics the ATP-binding pocket of various kinases (e.g., p38 MAPK, CDKs, and Src family kinases). The trifluoromethyl (

This guide details the rational design, retrosynthetic logic, and a validated bench-protocol for the synthesis of this target, emphasizing the regioselective construction of the pyrazole core.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Numbering

-

IUPAC Name: 4-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine

-

Common Scaffolds: 4-Aryl-5-aminopyrazole; 4-Aryl-3-aminopyrazole (tautomer)

-

Molecular Formula:

-

Molecular Weight: 227.19 g/mol

Tautomerism and Electronic Properties

The 5-aminopyrazole system exists in annular tautomeric equilibrium. While often drawn as the 5-amine (A), it can tautomerize to the 3-amine (B) or the imino-dihydro form (C).

-

Tautomer A (1H-pyrazol-5-amine): The amino group is adjacent to the NH.

-

Tautomer B (1H-pyrazol-3-amine): The amino group is distal to the NH.

In solution (DMSO-

Key Structural Features:

-

H-Bond Donor/Acceptor: The exocyclic

and ring -

Fluorine Effect: The

group exerts a strong electron-withdrawing effect (

Retrosynthetic Analysis

To construct the 4-aryl-5-aminopyrazole core regioselectively, the most robust disconnection involves breaking the N1–C5 and N2–C3 bonds (pyrazole numbering). This leads to a C3 + N2 strategy.

-

Synthon A: Hydrazine (

) -

Synthon B: A 2-aryl-3-oxopropanenitrile equivalent (specifically, the enol ether or enolate of 2-formyl-2-(4-trifluoromethylphenyl)acetonitrile).

The precursor 2-(4-(trifluoromethyl)phenyl)acetonitrile is commercially available and serves as the ideal starting material. The C1 fragment (formyl group) is introduced via Claisen condensation.

Figure 1: Retrosynthetic disconnection utilizing the nitrile activation strategy.

Experimental Synthesis Protocol

Reaction Scheme

Step 1: Formylation of the arylacetonitrile. Step 2: Heterocyclization with hydrazine.

Materials & Reagents

| Reagent | Equiv. | Role |

| 4-(Trifluoromethyl)phenylacetonitrile | 1.0 | Substrate |

| Ethyl Formate | 1.5 - 2.0 | C1 Source / Formylating Agent |

| Sodium Ethoxide (21% in EtOH) | 1.2 | Base |

| Hydrazine Hydrate (80% or 64%) | 2.0 - 3.0 | Binucleophile |

| Ethanol (Anhydrous) | Solvent | Reaction Medium |

Detailed Procedure

Step 1: Generation of the Enolate Intermediate

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Charge the flask with Sodium Ethoxide solution (1.2 equiv). If using solid NaOEt, dissolve it in anhydrous ethanol (approx. 5 mL/mmol substrate).

-

Substrate Addition: Add 4-(Trifluoromethyl)phenylacetonitrile (1.0 equiv) dropwise to the stirring base at 0–5 °C (ice bath). Stir for 15 minutes to generate the carbanion (solution typically turns yellow/orange).

-

Formylation: Add Ethyl Formate (1.5 equiv) dropwise, keeping the temperature below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

-

Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of the nitrile and appearance of a polar spot (the enolate salt).

-

Step 2: Cyclization

-

Hydrazine Addition: Cool the reaction mixture back to 0 °C. Add Hydrazine Hydrate (2.5 equiv) slowly. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–6 hours.

-

Monitoring: The reaction is complete when the intermediate enol/salt is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove approx. 80% of the ethanol.

-

Pour the residue into crushed ice/water (approx. 10 volumes).

-

Neutralize with dilute Acetic Acid (to pH ~7). The product usually precipitates as a solid.

-

Filter the solid and wash with cold water.

-

Step 3: Purification[1]

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (1:1) or Toluene .

-

Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Mechanism of Formation

The mechanism proceeds via a classic Knoevenagel-type condensation followed by a binucleophilic attack.

Figure 2: Mechanistic pathway from nitrile to aminopyrazole.

Critical Causality:

-

Why Ethyl Formate? It introduces a single carbon atom at the oxidation state of an aldehyde, which is necessary to form the C3 proton of the pyrazole ring (C3-H).

-

Regiochemistry: The hydrazine attacks the more electrophilic formyl carbon first (forming a hydrazone-like intermediate), then the distal nitrogen attacks the nitrile carbon. This sequence guarantees the 5-amino-4-aryl substitution pattern.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

-

Physical State: White to pale yellow solid.

-

NMR (400 MHz, DMSO-

- 11.5–12.0 ppm (br s, 1H, Pyrazole NH ).

- 7.80 ppm (s, 1H, Pyrazole C3-H ). Diagnostic singlet.

-

7.60–7.70 ppm (d, 2H, Ar-H, ortho to

-

7.40–7.50 ppm (d, 2H, Ar-H, meta to

-

4.50–5.50 ppm (br s, 2H, **NH}

-

NMR:

-

Expected signals for

(quartet,

-

-

Mass Spectrometry (ESI+):

- (Calculated).

References

-

General Synthesis of 5-Aminopyrazoles

-

Precursor Availability (4-(Trifluoromethyl)phenylacetonitrile)

-

PubChem Compound Summary for CID 75359.

-

- Mechanistic Insight (Nitrile-Hydrazine Cyclization): Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008. (General methodology for nitrile-derived pyrazoles).

-

Biological Context (Kinase Inhibition)

-

Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinases."[2] Biochemical Journal, 2008. (Contextualizes the 4-aryl-5-aminopyrazole scaffold).

-

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a compound of interest for researchers, scientists, and drug development professionals. Recognizing the critical role these physicochemical properties play in determining the therapeutic potential of a new chemical entity, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into the interpretation of results. The guide adheres to the principles of scientific integrity, providing self-validating experimental designs and referencing authoritative guidelines to ensure the generation of robust and reliable data.

Introduction: The Pivotal Role of Solubility and Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the success or failure of a development program.

-

Solubility: The bioavailability of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Poor aqueous solubility can lead to low and variable absorption, resulting in suboptimal therapeutic efficacy. For intravenous formulations, insolubility can lead to precipitation, posing significant safety risks.

-

Stability: A drug substance must remain chemically unchanged during its manufacturing, storage, and administration. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Understanding the degradation pathways of an NCE is therefore paramount for ensuring patient safety and defining appropriate storage conditions and shelf-life.

This guide focuses on 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , a molecule featuring a pyrazole core, a trifluoromethylphenyl substituent, and an amine functional group. Each of these structural motifs contributes to the overall physicochemical profile of the compound. The pyrazole ring is a five-membered aromatic heterocycle known for its relative stability.[1][2] The trifluoromethyl group, a common substituent in medicinal chemistry, is a strong electron-withdrawing group that can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] The amine group can act as a proton acceptor, influencing the compound's solubility in a pH-dependent manner.

This document will provide a detailed roadmap for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Foundational Physicochemical Characterization

Prior to embarking on extensive solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.

Key Physicochemical Parameters

A summary of predicted and, where available, experimental physicochemical properties for compounds structurally related to the topic molecule is presented in Table 1. These parameters provide initial insights into the expected behavior of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. For instance, the presence of the trifluoromethyl group is known to increase lipophilicity, which may suggest a lower aqueous solubility.[4]

Table 1: Physicochemical Properties of Structurally Related Pyrazole Amines

| Property | 4-Phenyl-1H-pyrazol-5-amine[5] | 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine[6] | 4-(4-Fluorophenyl)-1H-pyrazol-5-amine[7] |

| Molecular Weight | 159.19 g/mol | 241.22 g/mol | 177.18 g/mol |

| LogP (Predicted) | 1.5 | 2.06 | 1.6 |

| pKa (Basic, Predicted) | - | 4.83 | - |

| Water Solubility (Predicted) | - | 4.47e-4 mg/L | - |

Analytical Method Development and Validation

A robust, stability-indicating analytical method is the cornerstone of any reliable solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.

-

Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for a wide range of small molecules.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure adequate separation of the parent compound from potential degradants.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine by scanning a dilute solution of the compound in the mobile phase using a diode array detector (DAD).

-

Method Optimization: Adjust the gradient profile, flow rate (typically 1.0 mL/min), and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time and good resolution from any impurity or degradation peaks.[8]

Caption: A streamlined workflow for HPLC method development.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility in various aqueous and organic media is crucial for formulation development and predicting its in vivo behavior.

Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of the compound at different pH values, mimicking the physiological range of the gastrointestinal tract.

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastric and intestinal conditions.

-

Sample Preparation: Add an excess amount of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine to each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. Analyze the clear filtrate by the validated HPLC method to determine the concentration of the dissolved compound.

Solubility in Organic Solvents and Co-solvent Systems

Knowledge of solubility in organic solvents is important for process chemistry and the development of non-aqueous formulations. Co-solvent systems are often employed to enhance the solubility of poorly soluble compounds.

-

Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

-

Solubility Determination: Employ the shake-flask method as described above for each selected solvent and co-solvent mixture.

Table 2: Hypothetical Solubility Data for 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 37 | Expected to be higher due to amine protonation |

| Acetate Buffer | 4.5 | 37 | Data |

| Phosphate Buffer | 6.8 | 37 | Data |

| Phosphate Buffer | 7.4 | 37 | Expected to be lower |

| Water | ~7.0 | 25 | Data |

| Ethanol | - | 25 | Data |

| Propylene Glycol | - | 25 | Data |

Note: This table is a template for presenting experimental results. The expected trends are based on general chemical principles.

Systematic Stability Profiling and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[9][10][11] They are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing. The primary objectives of these studies are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To assess the intrinsic stability of the molecule.

-

To demonstrate the specificity of the stability-indicating analytical method.

These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[12][13]

Experimental Design for Forced Degradation

A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions.

Caption: A systematic workflow for conducting forced degradation studies.

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and then dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

-

At specified intervals, dissolve a portion of the solid and analyze it by HPLC.

-

-

Photostability:

Interpreting Degradation Data and Identifying Pathways

The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[15] The pyrazole ring itself is generally resistant to oxidation and reduction, but can be susceptible to ring opening under the influence of strong bases.[2][16] The trifluoromethylphenyl group is generally stable, though hydrolysis of the -CF3 group to a carboxylic acid can occur under harsh basic conditions.[17] More likely degradation pathways would involve other labile functional groups if present, or potential photodegradation.[17]

Table 3: Hypothetical Forced Degradation Results for 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 N HCl, 60°C, 24h | < 5% | 1 | Minor degradation observed. |

| 0.1 N NaOH, 60°C, 8h | 15% | 2 | Significant degradation. Potential hydrolysis of the trifluoromethyl group or pyrazole ring cleavage. |

| 3% H2O2, RT, 24h | 8% | 1 | Moderate degradation. |

| Dry Heat, 80°C, 7 days | < 2% | 0 | Compound is thermally stable in solid state. |

| Photostability (ICH Q1B) | 12% | 2 | Compound is photolabile. |

Note: This table is a template for summarizing the outcomes of forced degradation studies.

Caption: A conceptual diagram of potential degradation pathways.

Conclusion and Future Directions

This technical guide has provided a comprehensive and scientifically rigorous framework for the evaluation of the solubility and stability of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality data that is essential for making informed decisions throughout the drug development process.

The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this compound. Further characterization of any identified degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be a logical next step to fully elucidate the degradation pathways.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- Arun B. (2024). ICH Guidelines: Your Essential Guide to Stability Testing.

- ICH. Quality Guidelines.

- BenchChem. (2025). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.

- Slideshare. (2014). Ich guideline for stability testing.

- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- ACS Applied Materials & Interfaces. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.

- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..

- NIH. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

- NIH. (2025).

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

- PubChem. 4-Phenyl-1H-pyrazol-5-amine.

- MedCrave online. (2016).

- RJPT. (2021).

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- EPA. 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine.

-

IJCPA. (2018). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

- Guidechem. 4-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE 5848-05-5 wiki.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. ijcpa.in [ijcpa.in]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. ajrconline.org [ajrconline.org]

- 12. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. Ich guideline for stability testing | PPTX [slideshare.net]

- 15. ajrconline.org [ajrconline.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. benchchem.com [benchchem.com]

The Pyrazole Nucleus: A Privileged Scaffold for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold" in drug design.[1][2][3][4] This technical guide provides a comprehensive overview of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the molecular mechanisms of action, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental workflows for target validation. This guide is intended to serve as a critical resource for researchers and scientists engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole moiety is a recurring motif in a multitude of clinically successful drugs, spanning a wide array of therapeutic areas including inflammation, oncology, cardiovascular disease, and central nervous system disorders.[1][2][5] Its synthetic tractability allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Pyrazole and its derivatives can engage with a diverse range of biological macromolecules, including enzymes, G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. This guide will systematically explore these key target classes, highlighting seminal examples of pyrazole-based drugs and the scientific rationale behind their therapeutic application.

Enzymes: A Primary Domain for Pyrazole-Based Inhibition

Enzymes represent one of the most successfully targeted protein classes for pyrazole compounds. The scaffold's ability to form critical interactions within active sites has led to the development of highly potent and selective inhibitors.

Cyclooxygenases (COX): The Anti-inflammatory Mainstay

The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a landmark achievement in anti-inflammatory drug design, and the pyrazole-containing drug Celecoxib (Celebrex) is a prime example.[6][7][8]

-

Pathological Relevance: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[7][9] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation.[9]

-

Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, selectively binds to and inhibits the COX-2 enzyme.[6][7][8] This selectivity is attributed to the presence of a sulfonamide side chain that interacts with a hydrophilic pocket present in COX-2 but not in COX-1.[7][8] By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins.[7][10]

Table 1: Key Pyrazole-Based COX Inhibitors

| Compound | Target(s) | Therapeutic Area | Key Structural Feature for Activity |

| Celecoxib | Selective COX-2 Inhibitor | Anti-inflammatory, Analgesic | Diaryl-substituted pyrazole with a benzenesulfonamide moiety[6][11] |

| Phenylbutazone | Non-selective COX inhibitor | Anti-inflammatory (veterinary use) | Pyrazolidinedione core[1] |

Diagram 1: Celecoxib's Mechanism of Action in the Arachidonic Acid Pathway

Caption: Inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

The pyrazole scaffold is also central to the function of Sildenafil (Viagra) , a selective inhibitor of phosphodiesterase type 5 (PDE5).[12][13][14][15]

-

Pathological Relevance: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[12][13][14] In the corpus cavernosum, elevated cGMP levels are essential for penile erection.[12][13]

-

Mechanism of Action: Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[12] By blocking the degradation of cGMP, sildenafil enhances the effects of nitric oxide (NO)-induced smooth muscle relaxation and blood flow.[12][13][14]

Diagram 2: Sildenafil's Role in the Nitric Oxide/cGMP Pathway

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.

Protein Kinases: Targeting Cellular Proliferation and Signaling

The pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors, with numerous compounds targeting key kinases dysregulated in cancer and inflammatory diseases.[3][4][16][17]

-

Pathological Relevance: Protein kinases are crucial regulators of cell signaling, and their aberrant activity can drive oncogenesis and inflammation.[3][17] Key kinase targets for pyrazole inhibitors include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and B-Raf.[3][17]

-

Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common pharmacophore in this class of inhibitors.[16]

Table 2: Examples of Pyrazole-Based Kinase Inhibitors

| Compound | Target(s) | Therapeutic Area |

| Crizotinib | ALK, ROS1, c-Met | Non-small cell lung cancer |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera |

| Encorafenib | B-Raf | Melanoma |

| AT7519 | CDKs (e.g., CDK1, CDK2) | Oncology (Investigational)[17] |

G-Protein Coupled Receptors (GPCRs): Modulating Neuromodulatory Systems

GPCRs are a large family of transmembrane receptors that play a central role in cellular communication. Pyrazole-containing compounds have been developed to target these receptors, most notably the cannabinoid receptor type 1 (CB1).

Cannabinoid Receptor 1 (CB1): Targeting Appetite and Metabolism

Rimonabant (Acomplia) , a diarylpyrazole, was developed as a selective CB1 receptor antagonist/inverse agonist.[18][19][20][21]

-

Pathological Relevance: The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite, energy balance, and mood.[19][20][22] Overactivation of this system can contribute to obesity and metabolic disorders.

-

Mechanism of Action: Rimonabant blocks the CB1 receptor, thereby inhibiting the signaling of endocannabinoids like anandamide.[18][19] This action in the central nervous system leads to a reduction in appetite and food intake.[18][19] It also has peripheral effects on adipocytes and hepatocytes, improving glucose and lipid metabolism.[19] Although effective for weight loss, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[18][20]

Nuclear Receptors: Influencing Gene Transcription

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Pyrazole-based compounds have been shown to modulate the activity of several nuclear receptors.

Androgen and Estrogen Receptors

-

Androgen Receptor (AR): The pyrazole-containing drug Stanozolol (Winstrol) is a synthetic anabolic steroid that acts as an agonist of the androgen receptor.[23][24][25] It binds to AR in tissues like muscle cells, initiating a cascade of events that leads to increased protein synthesis and muscle growth.[23][24]

-

Estrogen Receptor (ER): Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor, with some demonstrating selectivity for the ERα subtype.[26][27] These compounds can act as ERα-selective agonists, highlighting the potential for pyrazoles in developing therapies for hormone-dependent conditions.[27]

Ion Channels: Regulating Cellular Excitability

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a critical role in neuronal excitability and muscle contraction.

-

Potassium Channels: Novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds have been shown to act as openers of K(v)7 potassium channels.[28] Modulation of these channels is a strategy for treating neuronal hyperexcitability disorders such as epilepsy and neuropathic pain.[28]

-

Calcium Channels: Pyrazole derivatives have been investigated as selective blockers of Transient Receptor Potential Cation (TRPC) channels and Orai channels, which are involved in receptor-operated and store-operated calcium entry, respectively.[29] The ability to discriminate between these pathways offers valuable tools for studying calcium signaling.[29]

Experimental Protocols for Target Validation

Validating the interaction between a pyrazole compound and its putative target is a critical step in drug discovery. Below are generalized, step-by-step protocols for key assays.

In Vitro Enzyme Inhibition Assay (e.g., COX-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific enzyme.

-

Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), pyrazole test compounds, reference inhibitor (e.g., Celecoxib), assay buffer, detection reagent (e.g., prostaglandin E2 immunoassay kit).

-

Procedure:

-

Prepare a serial dilution of the pyrazole test compound and the reference inhibitor.

-

In a 96-well plate, add the assay buffer, the enzyme, and the test compound/reference inhibitor.

-

Incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Incubate for a specified period.

-

Stop the reaction.

-

Quantify the amount of product formed (e.g., PGE2) using an appropriate detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Kinase Inhibition Assay

-

Objective: To assess the ability of a pyrazole compound to inhibit the activity of a target kinase within a cellular context.

-

Materials: Cancer cell line overexpressing the target kinase, pyrazole test compounds, cell culture medium, lysis buffer, phospho-specific antibody for the kinase's substrate, secondary antibody, detection reagent (e.g., for Western blotting).

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole compound for a specified duration.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and Western blotting to separate and transfer the proteins to a membrane.

-

Probe the membrane with a phospho-specific antibody to detect the phosphorylated form of the kinase's substrate.

-

Use an antibody against the total substrate protein as a loading control.

-

Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

-

Diagram 3: General Workflow for a Cell-Based Kinase Inhibition Assay

Caption: Workflow for assessing kinase inhibition in a cellular context.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting a wide range of proteins underscores its importance in medicinal chemistry. Future research will likely focus on developing pyrazole derivatives with improved selectivity profiles to minimize off-target effects, as well as exploring novel therapeutic targets for this versatile heterocyclic core. The continued application of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly lead to the discovery of the next generation of pyrazole-based medicines.

References

- Sildenafil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sildenafil]

- Celecoxib - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537248/]

- Celebrex (Celecoxib) Pharmacology - News-Medical. [URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]

- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]

- What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. [URL: https://droracle.com/faq/what-is-the-mechanism-of-action-of-sildenafil-viagra/]

- What is the mechanism of Stanozolol? - Patsnap Synapse. [URL: https://synapse.patsnap.

- What is the mechanism of Rimonabant? - Patsnap Synapse. [URL: https://synapse.patsnap.

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16478202/]

- [Mode of action of sildenafil] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11759089/]

- What is Rimonabant used for? - Patsnap Synapse. [URL: https://synapse.patsnap.

- What is Stanozolol used for? - Patsnap Synapse. [URL: https://synapse.patsnap.

- What is the mechanism of Celecoxib? - Patsnap Synapse. [URL: https://synapse.patsnap.

- Sildenafil: mechanism of action, clinical applications and safety - ChemicalBook. [URL: https://www.chemicalbook.

- The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. [URL: https://www.researchgate.

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17489873/]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00223g]

- Pharmacological Activities of Pyrazole and Its Derivatives A Review. [URL: https://wjpr.net/abstract_show/18414]

- Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20550543/]

- Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9) - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-some-selective-cyclooxygenase-2-COX-2-inhibitors-1-9_fig1_24489370]

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10543]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5856]

- Winstrol 50 mg: Benefits, Dosage, and Usage Guide. [URL: https://winstrol-50mg.com/unleash-your-potential-with-winstrol-50-mg-the-game-changing-solution/]

- Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.pediatriconcall.com/drug-index/stanozolol/1012]

- Stanozolol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stanozolol]

- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem. [URL: https://www.benchchem.com/application-notes/evaluating-pyrazole-compounds-as-kinase-inhibitors-in-cell-based-assays]

- Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057303/]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.649939/full]

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04712]

- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38657688/]

- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5098754/]

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35011562/]

- Rimonabant: more than an anti-obesity drug? - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1760731/]

- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30782576/]

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864295/]

- Current status of pyrazole and its biological activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5426422/]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]

- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31005703/]

- Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28370254/]

- WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators - Google Patents. [URL: https://patents.google.

- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm000971o]

- Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11409981/]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sildenafil - Wikipedia [en.wikipedia.org]

- 13. droracle.ai [droracle.ai]

- 14. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 19. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is Rimonabant used for? [synapse.patsnap.com]

- 21. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rimonabant: more than an anti-obesity drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Stanozolol? [synapse.patsnap.com]

- 24. What is Stanozolol used for? [synapse.patsnap.com]

- 25. Stanozolol - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a compound of significant interest due to its structural features. While the definitive mechanism of action for this specific molecule is still under investigation, this document synthesizes the current understanding of related phenylpyrazole compounds to postulate its most likely biological targets and signaling pathways. We will delve into the potential roles of cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, kinase modulation, and GABA receptor antagonism. Furthermore, this guide provides detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for future research and drug development efforts. The inclusion of the trifluoromethylphenyl moiety is known to enhance metabolic stability and binding affinity, making this compound a particularly compelling candidate for therapeutic development.[1][2][3]

Introduction: The Significance of the Phenylpyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5] The compound 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine incorporates two key features that suggest a potent and specific mechanism of action: the phenylpyrazole core and a trifluoromethylphenyl substituent.

The phenylpyrazole structure is notably found in the insecticide fipronil, which acts as a potent antagonist of GABA-gated chloride channels in insects.[4][6][7][8][9][10] This precedent suggests that 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine may also interact with neuronal signaling pathways. Additionally, the trifluoromethyl group is a well-established bioisostere for a methyl group in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][11][12] Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, potentially leading to improved interactions with biological targets.[12]

Given the rich pharmacology of related compounds, this guide will explore three plausible mechanisms of action for 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Based on the known anti-inflammatory properties of many pyrazole derivatives.

-

Kinase Inhibition: Drawing parallels with pyrazole-based kinase inhibitors in cancer therapy.

-

GABA Receptor Antagonism: Extrapolating from the mechanism of the phenylpyrazole insecticide, fipronil.

Postulated Mechanism of Action I: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Many pyrazole derivatives are recognized for their potent anti-inflammatory effects, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. The diarylheterocycle structure of compounds like celecoxib, a selective COX-2 inhibitor, shares similarities with 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.[13] Furthermore, some pyrazole-containing compounds have demonstrated dual inhibition of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.

Signaling Pathway

The inhibition of COX and LOX enzymes disrupts the arachidonic acid cascade, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Caption: Postulated inhibition of COX and LOX pathways.

Postulated Mechanism of Action II: Kinase Inhibition

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors developed for cancer therapy.[5][14] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates. The trifluoromethylphenyl group in 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine could enhance binding to the hydrophobic regions of a kinase active site.

Signaling Pathway

Kinase inhibitors can block various signaling pathways crucial for cell proliferation, survival, and angiogenesis. A generalized kinase signaling cascade is depicted below.

Caption: Generalized kinase inhibition signaling pathway.

Postulated Mechanism of Action III: GABA Receptor Antagonism

The structural similarity to fipronil, a known GABA receptor antagonist, provides a strong rationale for investigating this mechanism.[4][6][7][8][9][10] Phenylpyrazole insecticides act as non-competitive antagonists of the GABA-gated chloride channel, leading to hyperexcitation of the central nervous system in insects.[6][7][8][9] While selectivity for insect over mammalian GABA receptors is a key feature of fipronil, it is plausible that 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine could exhibit activity at mammalian GABA receptors.

Signaling Pathway

Antagonism of the GABA-A receptor would block the influx of chloride ions, thereby inhibiting GABA's hyperpolarizing effect and leading to increased neuronal excitability.

Caption: Postulated GABA-A receptor antagonism.

Proposed Experimental Validation

To elucidate the definitive mechanism of action, a systematic experimental approach is required. The following protocols outline the key assays to test the postulated mechanisms.

Experimental Workflow

Caption: Comprehensive experimental workflow for mechanism elucidation.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, heme, and either the test compound or a vehicle control. c. Incubate for 10 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at 37°C. f. Stop the reaction and measure the absorbance at 590 nm. g. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Example: CDK2/Cyclin A)

-

Objective: To determine the IC50 of the test compound against a representative kinase.

-

Materials: Recombinant CDK2/Cyclin A, histone H1 (substrate), [γ-³²P]ATP, kinase buffer.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, combine the kinase, substrate, and test compound in kinase buffer. c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate for 30 minutes at 30°C. e. Stop the reaction by adding SDS-PAGE loading buffer. f. Separate the reaction products by SDS-PAGE. g. Visualize the phosphorylated substrate by autoradiography and quantify the bands. h. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: GABA-A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-A receptor.

-

Materials: Rat cortical membranes, [³H]muscimol (radioligand), GABA, bicuculline (positive control).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, combine the membrane preparation, radioligand, and test compound in a binding buffer. c. Incubate for 60 minutes on ice. d. Terminate the binding by rapid filtration through glass fiber filters. e. Wash the filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Calculate the specific binding and determine the Ki value.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments, assuming the compound is active in each of the postulated mechanisms.

Table 1: Hypothetical COX/LOX Inhibition Data

| Target | IC50 (µM) |

| COX-1 | 15.2 |

| COX-2 | 0.8 |

| 5-LOX | 5.4 |

Table 2: Hypothetical Kinase Inhibition Data

| Kinase | IC50 (µM) |

| CDK2 | 2.1 |

| VEGFR2 | 8.9 |

| EGFR | > 50 |

Table 3: Hypothetical GABA-A Receptor Binding Data

| Radioligand | Ki (µM) |

| [³H]muscimol | 12.5 |

Conclusion and Future Directions

This technical guide has outlined three plausible mechanisms of action for 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine based on the extensive literature on related phenylpyrazole compounds. The proposed inhibitory activities against COX/LOX, kinases, and GABA receptors are all scientifically grounded and warrant experimental investigation. The provided protocols offer a clear path to systematically evaluate these hypotheses.

Future research should focus on conducting the proposed in vitro and cell-based assays to identify the primary molecular target(s) of this compound. Subsequent in vivo studies in relevant animal models will be crucial to validate the mechanism of action and to assess the therapeutic potential of 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. The unique structural features of this molecule, particularly the trifluoromethylphenyl group, suggest that it could possess a favorable pharmacokinetic profile and potent biological activity, making it a promising lead for further drug development.

References

- Jeschke, P., Witschel, M., Krämer, W., & Schirmer, U. (2019). Modern Crop Protection Compounds. Wiley-VCH.

- Vidau, C., Brunet, J. L., Badiou, A., & Belzunces, L. P. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro, 23(4), 589–597.

- Grolli, S., et al. (2021). Phenylpyrazole insecticides. Grokipedia.

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Phenylpyrazole Compounds.

- Zhao, X., et al. (2020). Chemical structures of the three phenylpyrazole insecticides used in...

- O'Hagan, D. (2025).

- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

- Kurumbail, R. G., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1461–1469.

- Betageri, R., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4765.

- Scilit. (2025).

- PubMed. (2025).

- Zhang, A., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & Medicinal Chemistry, 12(12), 3185-3193.

- Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References.

- Iñiguez, M. A., et al. (2010). Cyclooxygenase-independent inhibitory effects on T cell activation of novel 4,5-dihydro-3 trifluoromethyl pyrazole cyclooxygenase-2 inhibitors. International Immunopharmacology, 10(10), 1285-1292.

- An-Najah Staff. (2025).

- Wikipedia. (n.d.). Fipronil.

- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3185.

- National Institutes of Health. (2014).

- ResearchGate. (2025). 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367)

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).

- MDPI. (2022).

- Chapman University Digital Commons. (2020).

- MedchemExpress.com. (n.d.). GABA Receptor | Agonists Antagonists.

- Taylor & Francis Online. (n.d.). GABA receptor antagonist – Knowledge and References.

- NCBI Bookshelf. (2023). GABA Inhibitors.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fipronil - Wikipedia [en.wikipedia.org]

- 11. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical and agrochemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethylphenyl moiety can significantly enhance a molecule's metabolic stability and binding affinity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure the safe and effective use of this compound. The protocols described herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common structural motif in a wide array of biologically active compounds.[1][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring of the pyrazole core is a strategic medicinal chemistry approach.[3] The -CF3 group is a strong electron-withdrawing group that can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][6]

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, in particular, serves as a versatile building block for the synthesis of more complex molecules targeting a range of biological pathways.[7][8] Its primary amine and pyrazole core offer multiple points for chemical modification, making it a valuable starting material in drug discovery and agrochemical development.[7][8][9]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine and related compounds.

| Property | Value | Source |

| Molecular Formula | C10H8F3N3 | [10] |

| Molecular Weight | 227.19 g/mol | |

| Appearance | Crystalline powder, White to Light yellow | |

| Melting Point | 133-138 °C (for a similar compound) | [7] |

| Solubility | Data not available; likely soluble in organic solvents such as DMSO, DMF, and alcohols. | |

| Stability | Stable under normal temperatures.[11] May be light-sensitive.[12] |

Safety and Hazard Communication

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally related compounds, 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine should be handled as a potentially hazardous substance.[12][13]

GHS Hazard Classification (Anticipated)

The following GHS classifications are anticipated based on similar pyrazole derivatives:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[12][13][14] | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[12][13][15] | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[12][13][14][15] | Warning | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | Warning | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[12][13] | Warning |

Precautionary Statements

Adherence to the following precautionary statements is crucial for minimizing risk:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[14]

-

P270: Do not eat, drink or smoke when using this product.[14]

-

P271: Use only outdoors or in a well-ventilated area.[16]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[16]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][14]

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.[14]

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

Disposal:

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A tiered approach to PPE is recommended based on the nature of the handling activity.

| Exposure Level | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Low (e.g., handling sealed containers, weighing in a ventilated enclosure) | Tightly fitting safety goggles with side-shields.[18][19] | Chemical-resistant gloves (e.g., nitrile), inspected before each use.[18] | Laboratory coat.[18] | Not generally required if handled in a well-ventilated area or chemical fume hood.[18][20] |

| High (e.g., open transfers, preparing solutions, potential for aerosol or dust generation) | Tightly fitting safety goggles and a face shield.[18][19] | Chemical-impermeable gloves (double gloving is recommended).[18][21] | Fire/flame resistant and impervious clothing or gown.[18] | A NIOSH-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[18][20] |

Engineering Controls

-

Ventilation: All handling of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] An exhaust/ventilator system should be readily available.

-

Safety Stations: An eye wash station and safety shower must be readily accessible in the immediate work area.[22]

Storage

-

Container: Keep the container tightly closed.[17]

-

Conditions: Store in a cool, dry, and dark place. Avoid direct sunlight. The compound should be stored in an inert atmosphere.[12]

-

Incompatibilities: Store away from strong oxidizing agents.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in checks and rationales for each step.

Preparation of a Stock Solution (10 mM in DMSO)

This protocol outlines the preparation of a stock solution, a common procedure in drug discovery workflows.

Objective: To accurately prepare a 10 mM stock solution of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in DMSO for use in biological assays.

Materials:

-

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (MW: 227.19 g/mol )

-

Anhydrous DMSO

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Amber glass vial

Procedure:

-

Pre-weighing Preparation: Tare a clean, dry amber glass vial on an analytical balance. Rationale: Using an amber vial protects the light-sensitive compound from degradation.[12]

-

Weighing: Accurately weigh approximately 2.27 mg of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine into the tared vial. Record the exact weight. Rationale: Precise weighing is critical for accurate final concentration.

-

Solvent Addition: Based on the exact weight, calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette. Rationale: Anhydrous DMSO prevents the introduction of water, which could affect compound stability and solubility.

-

Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. Visually inspect for any undissolved particulates. Rationale: Ensuring complete dissolution is essential for a homogenous stock solution.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Rationale: Proper labeling prevents errors, and low-temperature storage minimizes degradation.

Workflow for Safe Handling and Experimentation

Caption: A logical workflow for the safe handling of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Unused compound and solutions should be collected in a designated, labeled hazardous waste container. Do not mix with other waste.[17]

-

Contaminated Materials: Contaminated labware, gloves, and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[17]

Synthesis and Reactivity

The synthesis of 5-aminopyrazoles, including derivatives like 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, often involves the condensation of a hydrazine with a β-ketonitrile or a related precursor.[8][9][23] The reactivity of this compound is characterized by the nucleophilicity of the 5-amino group and the potential for electrophilic substitution on the pyrazole ring. The trifluoromethylphenyl group is generally stable but can undergo reactions under harsh conditions.[6]

Caption: Generalized synthetic pathway to 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Applications in Drug Discovery and Agrochemicals

The 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold is of significant interest in the development of novel therapeutic agents and agrochemicals.

-

Kinase Inhibitors: The pyrazole core is a key component of many kinase inhibitors used in oncology.[1] The 5-amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

Anti-inflammatory Agents: Pyrazole derivatives have been investigated as inhibitors of key inflammatory mediators such as p38 MAP kinase and COX enzymes.[4][24]

-

Agrochemicals: The phenylpyrazole class of insecticides, which includes fipronil, acts by disrupting the central nervous system of insects.[11] The structural features of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine make it a potential precursor for new insecticidal and herbicidal agents.[7]

Conclusion

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a valuable chemical intermediate with significant potential in research and development. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to stringent safety protocols. This guide provides the foundational knowledge and practical guidance necessary for researchers to handle this compound responsibly and unlock its full scientific potential. By integrating the principles of expertise, trustworthiness, and authoritative grounding, this document aims to foster a culture of safety and excellence in the laboratory.

References

- Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole - Benchchem. (n.d.).

- 3 - Safety Data Sheet. (n.d.).

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023).

- Safety data sheet - BASF. (2025).

- Personal Protective Equipment - Health and Safety Authority - HSA.ie. (n.d.).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. (n.d.).

- SAFETY DATA SHEET - CymitQuimica. (2026).

- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).

- INDOFINE Chemical Company, Inc. - Safety Data Sheet. (n.d.).

- Current status of pyrazole and its biological activities - PMC. (n.d.).

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).

- Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH. (n.d.).

- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (2006).

- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets - Echemi. (n.d.).

- Fipronil - Wikipedia. (n.d.).

- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine - Chem-Impex. (n.d.).

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).

- Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011).

- GHS hazard statements - Wikipedia. (n.d.).

- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (n.d.).

- GHS Hazard Statement List - ChemSafetyPro.COM. (2016).

- GHS Hazardous Chemical Information List. (n.d.).

- GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.).

- 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | C10H8F3N3 | CID 4737235 - PubChem. (n.d.).

- 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014).

- US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents. (n.d.).

- Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews - ACS Publications. (n.d.).